4-(4-chlorophenyl)-1-[(5-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol 4-(4-chlorophenyl)-1-[(5-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9687010
InChI: InChI=1S/C22H23ClN2O3/c1-28-19-6-7-20-16(14-19)8-11-25(20)15-21(26)24-12-9-22(27,10-13-24)17-2-4-18(23)5-3-17/h2-8,11,14,27H,9-10,12-13,15H2,1H3
SMILES: COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Molecular Formula: C22H23ClN2O3
Molecular Weight: 398.9 g/mol

4-(4-chlorophenyl)-1-[(5-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol

CAS No.:

Cat. No.: VC9687010

Molecular Formula: C22H23ClN2O3

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-1-[(5-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol -

Specification

Molecular Formula C22H23ClN2O3
Molecular Weight 398.9 g/mol
IUPAC Name 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(5-methoxyindol-1-yl)ethanone
Standard InChI InChI=1S/C22H23ClN2O3/c1-28-19-6-7-20-16(14-19)8-11-25(20)15-21(26)24-12-9-22(27,10-13-24)17-2-4-18(23)5-3-17/h2-8,11,14,27H,9-10,12-13,15H2,1H3
Standard InChI Key FHGDOZODNPIWGS-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Introduction

The compound 4-(4-chlorophenyl)-1-[(5-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol is a complex organic molecule that combines elements of both indole and piperidine structures. Despite the lack of specific information in the provided search results, this compound can be analyzed based on its structural components and potential applications.

Structural Components:

  • Indole Ring: The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. In this compound, the indole is substituted with a methoxy group at the 5-position, which can influence its electronic and steric properties.

  • Piperidine Ring: The piperidine ring is a six-membered heterocyclic ring containing one nitrogen atom. It is substituted with a 4-chlorophenyl group and an acetyl group derived from the indole.

  • Acetyl Linkage: The acetyl group connects the indole and piperidine rings, forming an amide bond.

Potential Synthesis Route:

  • Indole Synthesis: The indole ring can be synthesized using methods like the Fischer indole synthesis.

  • Piperidine Synthesis: Piperidine rings can be formed through various methods, including the reduction of pyridine derivatives.

  • Coupling Reaction: The indole and piperidine components would be linked via an acylation reaction.

Potential Applications:

  • Neurological Effects: Piperidine derivatives can interact with neurotransmitter systems.

  • Antimicrobial Activity: Indole derivatives have shown antimicrobial properties.

Data Tables and Research Findings

Given the lack of specific data on this compound, we can consider related compounds for insights into potential properties and applications.

CompoundStructureBiological ActivitySynthesis Method
Indole DerivativesIndole ring with various substituentsAntimicrobial, anticancerFischer indole synthesis
Piperidine DerivativesPiperidine ring with various substituentsNeurological effects, analgesicReduction of pyridine derivatives

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